[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Overview
Description
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane: is a fluorinated compound with the molecular formula C6H5F7O2 . It is known for its unique structure, which includes both fluorinated ether and oxirane (epoxide) functionalities. This compound is utilized in various fields, including chemical synthesis, material science, and pharmaceuticals, due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 2,3,3,3-tetrafluoropropene with trifluoromethanol in the presence of a base, followed by epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The fluorinated ether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, .
Reduction: , .
Substitution: Nucleophiles such as amines , thiols , and alcohols .
Major Products:
Diols: from oxidation.
Alcohols: from reduction.
Substituted ethers: from nucleophilic substitution.
Scientific Research Applications
Chemistry:
- Used in the synthesis of complex organic compounds, including cholesteryl ester transfer protein (CETP) inhibitors .
- Facilitates Friedel–Crafts-type alkylations in organic synthesis.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane involves its reactivity with various electrophiles and nucleophiles. The oxirane ring can undergo ring-opening reactions , leading to the formation of new carbon-oxygen bonds. The fluorinated ether group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 4,5-Anhydro-1,3-dideoxy-1,1,1-trifluoro-2-C-fluoro-2-O-(trifluoromethyl)pentitol
Uniqueness:
- The presence of both fluorinated ether and oxirane functionalities makes [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane unique compared to other fluorinated compounds.
- Its versatility in undergoing various chemical reactions and its stability under different conditions highlight its distinct properties.
Properties
IUPAC Name |
2-[2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c7-4(5(8,9)10,1-3-2-14-3)15-6(11,12)13/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTWQTPPDBTMJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897489 | |
Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-60-8 | |
Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.